

# An In-depth Technical Guide to m-PEG36-alcohol: Properties and Applications

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## Compound of Interest

Compound Name: *m*-PEG36-alcohol

Cat. No.: B7908972

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## Introduction

**m-PEG36-alcohol**, also known as monomethoxy-poly(ethylene glycol)-alcohol with 36 ethylene glycol units, is a versatile bifunctional polymer widely employed in biomedical and pharmaceutical research. Its unique physicochemical properties, stemming from a hydrophilic poly(ethylene glycol) backbone, a terminal methoxy group, and a reactive hydroxyl group, make it an invaluable tool in drug delivery, bioconjugation, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the properties of **m-PEG36-alcohol**, detailed experimental protocols for its application, and visualizations of key biological pathways and experimental workflows.

## Core Properties of m-PEG36-alcohol

**m-PEG36-alcohol** is a well-defined, monodisperse PEG linker that offers a balance of hydrophilicity and reactivity. The methoxy group at one terminus provides steric hindrance, which can prevent aggregation and non-specific interactions, while the hydroxyl group at the other end allows for covalent attachment to a variety of molecules.<sup>[1]</sup> The hydrophilic nature of the 36-unit polyethylene glycol chain significantly enhances the aqueous solubility of conjugated molecules.<sup>[2][3]</sup>

## Physicochemical and General Properties

The following tables summarize the key quantitative data for **m-PEG36-alcohol**.

Identifier	Value	Source(s)
Chemical Formula	C73H148O37	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	~1618 g/mol	
CAS Number	9004-74-4	
Appearance	White solid	
Purity	Typically ≥95%	

Property	Description	Source(s)
Solubility	Soluble in water and various organic solvents including DMSO, DMF, THF, DCM, and methanol.	
Storage Conditions	Recommended storage at -20°C in a dry, inert atmosphere to prevent degradation from light, heat, or acidic/basic conditions.	

## Spectroscopic Properties

While specific spectra for **m-PEG36-alcohol** are proprietary to suppliers, the expected spectroscopic characteristics for a monomethoxy-terminated polyethylene glycol alcohol are well-established.

Spectroscopy	Expected Characteristics
<sup>1</sup> H-NMR	A prominent singlet for the methoxy group (CH <sub>3</sub> O-) protons typically appears around 3.38 ppm. A large, broad signal corresponding to the repeating ethylene glycol methylene protons (-CH <sub>2</sub> CH <sub>2</sub> O-) is expected around 3.64 ppm. A triplet corresponding to the terminal methylene group adjacent to the hydroxyl group (-CH <sub>2</sub> OH) would be observed around 3.56 ppm.
FT-IR	A very broad and strong absorption band in the region of 3500-3200 cm <sup>-1</sup> corresponding to the O-H stretching of the terminal alcohol group. A strong C-O stretching band is expected in the 1260-1050 cm <sup>-1</sup> region, characteristic of the ether linkages in the PEG backbone.
Mass Spectrometry	In electrospray ionization mass spectrometry (ESI-MS), PEG compounds typically show a distribution of peaks corresponding to the different degrees of polymerization, with each peak separated by 44 Da (the mass of one ethylene glycol unit). The spectrum would be centered around the average molecular weight of the polymer. Common fragmentation patterns for alcohols include α-cleavage and the loss of a water molecule (M-18).

## Key Applications and Biological Significance

The primary utility of **m-PEG36-alcohol** lies in its role as a flexible, hydrophilic linker in bioconjugation.

- **PROTACs:** **m-PEG36-alcohol** is extensively used as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

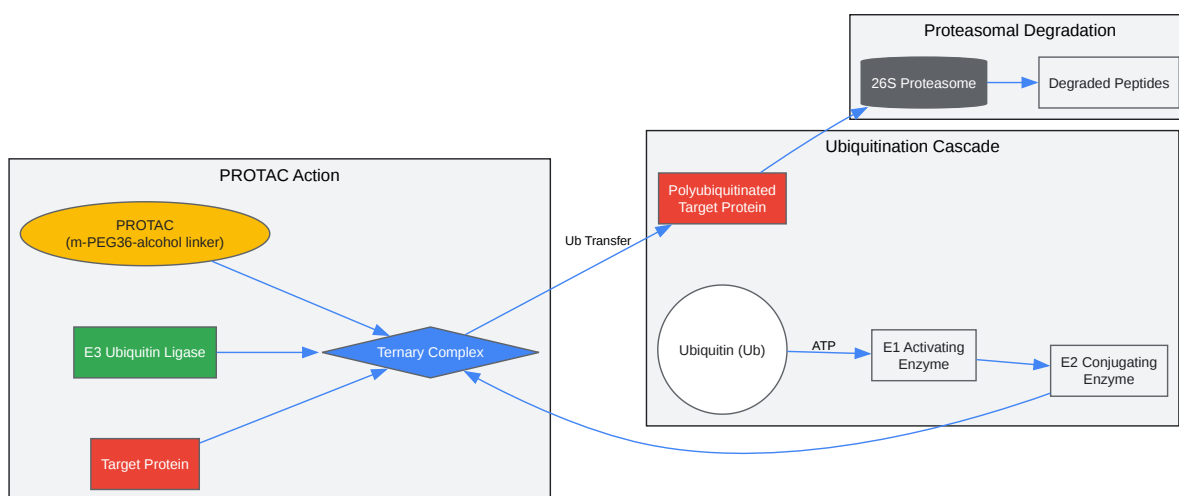
The PEG linker provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

- **Drug Delivery and PEGylation:** The process of "PEGylation," the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By conjugating **m-PEG36-alcohol** to a drug molecule, its solubility, stability, and circulation half-life can be enhanced, while reducing its immunogenicity and enzymatic degradation. This is particularly valuable in the formulation of nanoparticles and liposomes for targeted drug delivery.

## Signaling Pathways and Experimental Workflows

### PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

The diagram below illustrates the mechanism by which a PROTAC, utilizing a linker such as **m-PEG36-alcohol**, induces the degradation of a target protein.

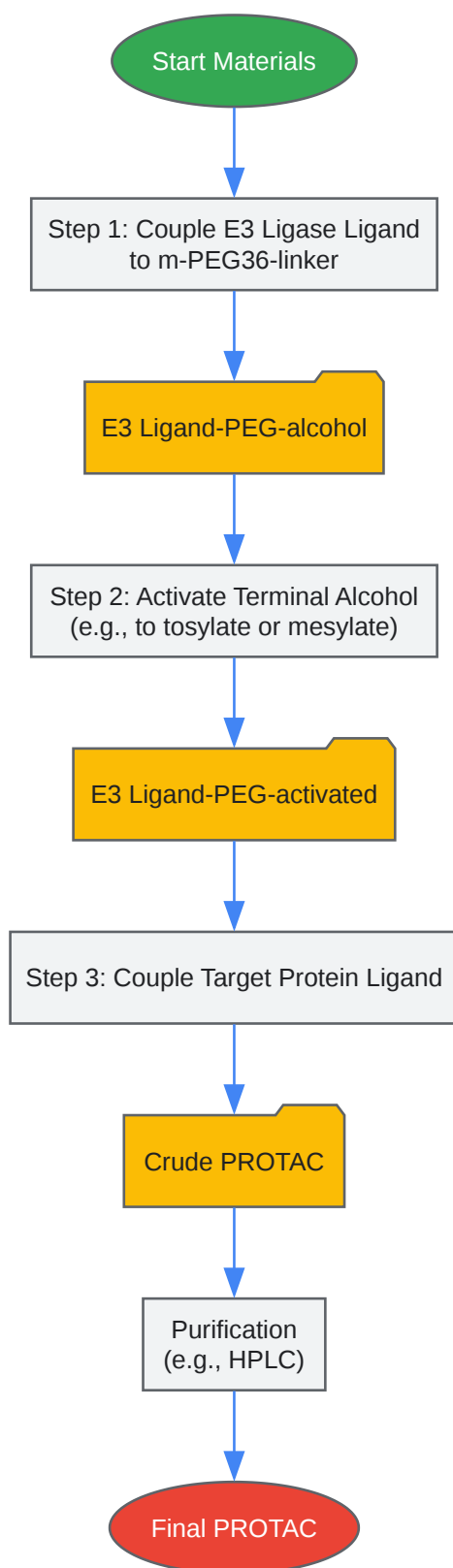


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Caption: PROTAC-mediated protein degradation pathway.

## General Workflow for PROTAC Synthesis using a PEG Linker

The following diagram outlines a typical synthetic workflow for constructing a PROTAC molecule using a PEG linker like **m-PEG36-alcohol**.

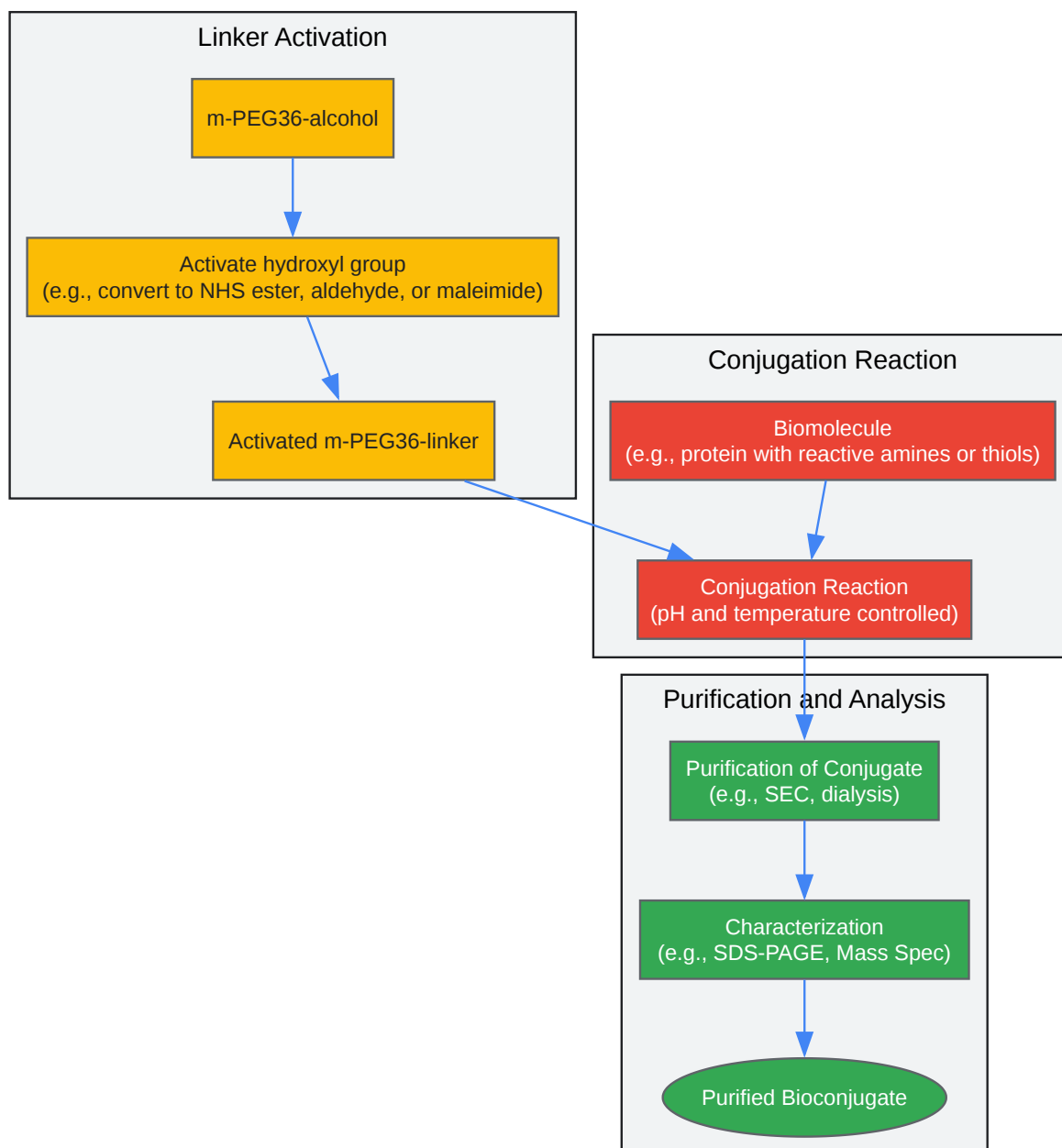


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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

## Experimental Workflow for Bioconjugation

This diagram illustrates a general workflow for the conjugation of **m-PEG36-alcohol** to a biomolecule, such as a protein.



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Caption: General experimental workflow for bioconjugation.

## Experimental Protocols

### Protocol 1: Synthesis of a PROTAC using m-PEG36-alcohol (Amide Bond Formation)

This protocol describes a general method for coupling a carboxylic acid-containing E3 ligase ligand to **m-PEG36-alcohol**, followed by activation and coupling to an amine-containing target protein ligand.

Materials:

- E3 ligase ligand with a carboxylic acid group
- **m-PEG36-alcohol**
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Tosyl chloride or Mesyl chloride
- Triethylamine
- Target protein ligand with an amine group
- Anhydrous DCM (Dichloromethane)
- Standard laboratory glassware and purification equipment (HPLC)

Procedure:

- Coupling of E3 Ligase Ligand to **m-PEG36-alcohol**:
  - Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.



- Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
- Add **m-PEG36-alcohol** (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the product by reverse-phase HPLC to obtain the E3 ligand-PEG36-alcohol conjugate.
- Activation of the Terminal Hydroxyl Group:
  - Dissolve the E3 ligand-PEG36-alcohol conjugate (1.0 eq) in anhydrous DCM.
  - Cool the solution to 0°C and add triethylamine (1.5 eq).
  - Add tosyl chloride or mesyl chloride (1.2 eq) dropwise.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours.
  - Monitor the reaction by TLC or LC-MS.
  - Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated E3 ligand-PEG36-linker.
- Coupling to Target Protein Ligand:
  - Dissolve the activated E3 ligand-PEG36-linker (1.0 eq) and the amine-containing target protein ligand (1.2 eq) in anhydrous DMF.
  - Add a non-nucleophilic base such as DIPEA (2.0 eq).
  - Stir the reaction at room temperature or elevated temperature (e.g., 50-60°C) overnight.
  - Monitor the reaction progress by LC-MS.

- Upon completion, purify the crude PROTAC molecule by reverse-phase HPLC.

## Protocol 2: General Procedure for Protein PEGylation

This protocol outlines the steps for activating **m-PEG36-alcohol** and conjugating it to a protein through available amine residues (e.g., lysine).

Materials:

- **m-PEG36-alcohol**
- N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate (p-NPC)
- Anhydrous acetonitrile or DCM
- Triethylamine or DIPEA
- Protein solution in a suitable buffer (e.g., PBS, pH 7.4-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

- Activation of **m-PEG36-alcohol** to an NHS Ester:
  - Dissolve **m-PEG36-alcohol** (1.0 eq) and DSC or p-NPC (1.5 eq) in anhydrous acetonitrile or DCM.
  - Add triethylamine or DIPEA (2.0 eq) and stir the reaction under a nitrogen atmosphere at room temperature for 4-24 hours.
  - Monitor the formation of the activated PEG-NHS ester by TLC or LC-MS.
  - Precipitate the activated PEG by adding cold diethyl ether, then wash and dry under vacuum.
- Conjugation to the Protein:

- Prepare the protein solution at a concentration of 2-10 mg/mL in the conjugation buffer.
- Dissolve the activated PEG-NHS ester in the same buffer or a compatible co-solvent (e.g., DMSO) and immediately add it to the protein solution. A 10- to 50-fold molar excess of the activated PEG relative to the protein is typically used.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
  - Quench any unreacted PEG-NHS ester by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes.
  - Purify the PEGylated protein from excess reagents and byproducts using dialysis against a suitable buffer or by size-exclusion chromatography.
- Characterization:
  - Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight.
  - Use techniques like MALDI-TOF mass spectrometry to confirm the degree of PEGylation.
  - Assess the biological activity of the PEGylated protein using a relevant in vitro assay.

## Conclusion

**m-PEG36-alcohol** is a powerful and versatile tool for researchers in drug development and the life sciences. Its well-defined structure and bifunctional nature enable the creation of sophisticated bioconjugates with improved physicochemical and pharmacological properties. From enhancing the in vivo performance of therapeutic proteins to forming the critical link in targeted protein degraders, **m-PEG36-alcohol** continues to be a key component in the advancement of modern medicine. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.

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